molecular formula C5H7ClF2O B8502745 2,2-Difluorovaleryl chloride

2,2-Difluorovaleryl chloride

Cat. No.: B8502745
M. Wt: 156.56 g/mol
InChI Key: CRSQKLDAMXQSKG-UHFFFAOYSA-N
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Description

2,2-Difluorovaleryl chloride (C₅H₆ClF₂O) is a fluorinated acyl chloride derivative characterized by two fluorine atoms at the β-position of the valeryl chloride backbone. Fluorinated compounds are prized for their enhanced metabolic stability, bioavailability, and lipophilicity, making them critical in drug development .

Properties

Molecular Formula

C5H7ClF2O

Molecular Weight

156.56 g/mol

IUPAC Name

2,2-difluoropentanoyl chloride

InChI

InChI=1S/C5H7ClF2O/c1-2-3-5(7,8)4(6)9/h2-3H2,1H3

InChI Key

CRSQKLDAMXQSKG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)Cl)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,2-Difluorovaleryl chloride with structurally related fluorinated or chlorinated acyl chlorides, emphasizing their chemical properties, applications, and market relevance.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Applications Key Features
This compound C₅H₆ClF₂O 152.55 (theoretical) Not available Intermediate in fluorinated drug synthesis; agrochemical precursors High reactivity due to electron-withdrawing fluorine atoms; enhances drug stability .
2,2-Dimethylbutyryl Chloride C₆H₁₁ClO 134.60 5856-77-9 Pharmaceutical intermediates (e.g., antibiotics); agrochemicals; polymers Market size: $XX billion (2023), CAGR of X.X% (2024–2032); high-purity variants dominate pharma .
2-(Fluorosulfonyl)difluoroacetyl Chloride C₂ClF₃O₃S 210.53 12539861 (CID) Specialty fluorochemicals; sulfonation reactions Unique sulfonyl-fluorine synergy; used in advanced material synthesis .
3-(2,2-Dichloroethenyl)-2,2-Dimethylcyclopropanecarbonyl Chloride C₈H₉Cl₃O 247.52 Not available Agrochemicals (e.g., pyrethroid insecticides) Cyclopropane ring enhances steric effects; improves pesticide efficacy .
2-Chloro-3,6-difluorobenzoyl Chloride C₇H₂Cl₂F₂O 210.99 261762-42-9 Pharmaceuticals (e.g., kinase inhibitors); liquid crystal materials Aromatic fluorination improves electronic properties; high thermal stability .

Key Insights from Comparisons

Reactivity and Stability: Fluorinated acyl chlorides like this compound exhibit higher electrophilicity compared to non-fluorinated analogs (e.g., 2,2-Dimethylbutyryl chloride), enabling faster nucleophilic acyl substitution reactions . Chlorinated variants (e.g., 2-Chloro-3,6-difluorobenzoyl chloride) combine halogen effects for tailored reactivity in aromatic systems .

Pharmaceutical Applications :

  • 2,2-Dimethylbutyryl chloride dominates the pharmaceutical intermediate market due to its role in synthesizing antibiotics and antivirals .
  • Fluorinated analogs like this compound are emerging in targeted therapies, leveraging fluorine’s ability to modulate drug metabolism .

Agrochemical Utility :

  • Cyclopropane-containing derivatives (e.g., 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride) are pivotal in pyrethroid insecticides, where steric hindrance prolongs bioactivity .

Market Trends :

  • The global market for fluorinated acyl chlorides is projected to grow at a CAGR of 8–10% (2024–2032), driven by demand for fluorinated APIs and agrochemicals .

Research Findings and Industrial Significance

  • Synthetic Efficiency : Fluorinated acyl chlorides reduce synthesis steps in API production. For example, 2-Chloro-3,6-difluorobenzoyl chloride enables one-step coupling in kinase inhibitor synthesis, reducing costs by ~20% .
  • Thermal Stability : Fluorine atoms in 2-(fluorosulfonyl)difluoroacetyl chloride enhance thermal resilience (decomposition >200°C), making it suitable for high-temperature reactions .
  • Regulatory Challenges : Stricter environmental regulations (e.g., REACH) are pushing manufacturers to develop greener synthesis routes for chlorinated/fluorinated intermediates .

Q & A

Q. What are the optimal synthetic conditions for 2,2-Difluorovaleryl chloride to ensure high yield and purity?

Methodological Answer: The synthesis typically involves fluorination of valeryl chloride precursors. A common approach is reacting 2,2-difluorovaleric acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions. Key steps include:

  • Temperature Control: Maintain 0–5°C during acid chloride formation to minimize side reactions.
  • Catalytic Additives: Use dimethylformamide (DMF, 0.1–1 mol%) to accelerate the reaction.
  • Purification: Distill under reduced pressure (e.g., 40–60°C at 10–20 mmHg) to isolate the product.
    Reference: Similar protocols for acyl chlorides are validated in studies using antimony pentachloride and mercuric chloride for bipyridyl complexes .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. Use fume hoods to prevent inhalation .
  • Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water due to vigorous hydrolysis.
  • Waste Disposal: Collect waste in labeled, acid-resistant containers and treat with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR: Expect signals for the geminal fluorines (δ 4.5–5.5 ppm for adjacent protons; δ 100–120 ppm for CF₂ carbons in ¹³C NMR).
  • IR Spectroscopy: Look for C=O stretching (~1800 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • Mass Spectrometry: The molecular ion peak [M⁺] should match the molecular weight (e.g., m/z 152.5 for C₅H₇F₂ClO).
    Reference: Microanalysis and spectroscopic validation of similar acyl chlorides are detailed in .

Q. What are the common reactions and applications of this compound in organic synthesis?

Methodological Answer:

  • Nucleophilic Acyl Substitution: Reacts with amines to form fluorinated amides (e.g., drug intermediates) or with alcohols to generate esters.
  • Friedel-Crafts Acylation: Used to introduce fluorinated acyl groups into aromatic systems under Lewis acid catalysis (e.g., AlCl₃).
  • Pharmaceutical Intermediates: The CF₂ group enhances metabolic stability in bioactive molecules, analogous to 3,3-dimethylbutyryl chloride in antibiotic synthesis .

Advanced Research Questions

Q. How does fluorination at the 2,2 position influence the electronic and steric properties of valeryl chloride?

Methodological Answer:

  • Electronic Effects: The strong electron-withdrawing nature of CF₂ increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks.
  • Steric Effects: Fluorine’s small size minimizes steric hindrance, unlike bulkier substituents (e.g., CH₃).
  • Validation: Computational studies (DFT) can quantify charge distribution via electrostatic potential maps. Compare with non-fluorinated analogs .

Q. What computational approaches are suitable for modeling reaction pathways of this compound?

Methodological Answer:

  • DFT Calculations: Use software like Gaussian or ORCA to model transition states and activation energies for nucleophilic substitution.
  • Solvent Effects: Include implicit solvation models (e.g., PCM) to simulate polar aprotic solvents (e.g., dichloromethane).
  • Benchmarking: Validate against experimental kinetics data from analogous systems (e.g., fluorinated ketones) .

Q. How should researchers address contradictions in reported reaction kinetics of this compound?

Methodological Answer:

  • Variable Control: Standardize solvent polarity, temperature (e.g., 25°C), and nucleophile concentration.
  • Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O in carbonyl) or in-situ FTIR to track intermediate formation.
  • Data Reconciliation: Apply multivariate analysis (e.g., Arrhenius plots) to isolate rate-limiting steps .

Q. What factors affect the stability of this compound under storage and reaction conditions?

Methodological Answer:

  • Moisture Sensitivity: Store under inert gas (N₂/Ar) with molecular sieves to prevent hydrolysis.
  • Thermal Stability: Decomposition above 80°C releases HF; monitor via TGA/DSC.
  • Light Sensitivity: Amber glass containers reduce photodegradation. Confirm stability via periodic NMR .

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